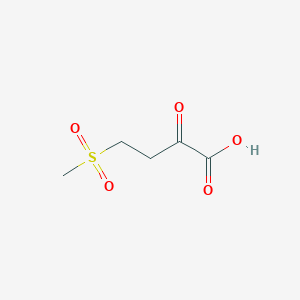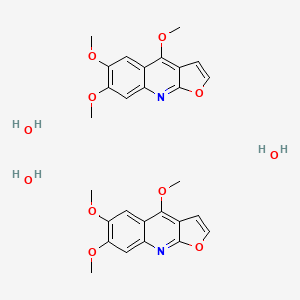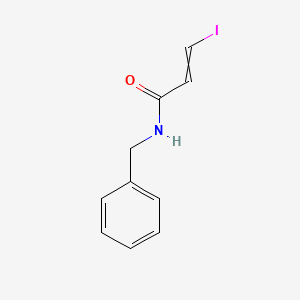![molecular formula C20H21N5O2 B12533274 2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} CAS No. 817637-03-9](/img/structure/B12533274.png)
2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} is a complex organic compound that features a pyrrole ring linked to two pyridine moieties through acetamide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} typically involves the reaction of pyrrole-2,5-dicarboxylic acid with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, it can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(Pyridine-2,6-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}
- 2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}
Uniqueness
2,2’-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide} is unique due to its dual pyrrole and pyridine functionalities, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying complex biochemical interactions and developing novel materials .
Propriétés
Numéro CAS |
817637-03-9 |
|---|---|
Formule moléculaire |
C20H21N5O2 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-[5-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1H-pyrrol-2-yl]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H21N5O2/c26-19(23-13-17-5-1-3-9-21-17)11-15-7-8-16(25-15)12-20(27)24-14-18-6-2-4-10-22-18/h1-10,25H,11-14H2,(H,23,26)(H,24,27) |
Clé InChI |
BTURKCRROWHBLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNC(=O)CC2=CC=C(N2)CC(=O)NCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine](/img/structure/B12533210.png)



![3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate](/img/structure/B12533228.png)
![8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine](/img/structure/B12533239.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12533247.png)
![5,5',5''-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole]](/img/structure/B12533254.png)
![5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12533257.png)
![4-[(6-Phenylhexanoyl)amino]butanoic acid](/img/structure/B12533265.png)

